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Compound of Interest

Compound Name: GPR35 agonist 3

Cat. No.: B5368244 Get Quote

For researchers, scientists, and drug development professionals, this guide provides an

objective comparison of the potency of GPR35 agonist 3 at human versus rodent GPR35

orthologs, supported by experimental data. This information is critical for the preclinical

evaluation and translation of research findings for this G protein-coupled receptor (GPCR)

target.

G protein-coupled receptor 35 (GPR35) has emerged as a potential therapeutic target for a

variety of diseases, including inflammatory bowel disease, metabolic disorders, and certain

cancers. However, the development of GPR35-targeted therapies has been hampered by the

significant species-dependent variations in agonist potency. This guide focuses on a synthetic

agonist, referred to as "GPR35 agonist 3," to highlight these critical differences in

pharmacology between human and rodent GPR35.

Potency Comparison: Human vs. Rodent GPR35
Experimental data demonstrates that GPR35 agonist 3 is a potent activator of human GPR35

but exhibits significantly lower potency at rodent orthologs. This species selectivity is a crucial

consideration for researchers using rodent models to study GPR35 function and for the

preclinical development of GPR35-targeted drugs.

A study by Neetoo-Isseljee and colleagues in 2013 characterized the activity of several novel

GPR35 agonists, including a compound referred to as "compound 3".[1] Their findings,

summarized in the table below, highlight the stark difference in potency at human versus rodent

GPR35 in a β-arrestin-2 recruitment assay. While GPR35 agonist 3 demonstrates an EC50 of
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1.4 µM at the human receptor, it was found to be nearly inactive at both rat and mouse GPR35

at concentrations up to 100 µM, indicating at least a 100-fold decrease in potency.[1][2]

Agonist Species Assay Type
Potency
(EC50)

Fold
Difference
(Human vs.
Rodent)

GPR35 agonist 3 Human
β-arrestin-2

Recruitment
1.4 µM[2] N/A

GPR35 agonist 3 Rat
β-arrestin-2

Recruitment
> 100 µM[1]

> 100-fold less

potent

GPR35 agonist 3 Mouse
β-arrestin-2

Recruitment
> 100 µM[1]

> 100-fold less

potent

This pronounced species selectivity is not uncommon for GPR35 ligands. For instance, the

well-characterized agonist zaprinast is more potent at the rat GPR35 ortholog than the human

one.[3] Conversely, pamoic acid is a potent human GPR35 agonist but shows weak activity at

the rat and mouse orthologs.[4] These findings underscore the importance of characterizing

agonist potency across all relevant species during the drug discovery process.

GPR35 Signaling Pathways
Upon activation by an agonist, GPR35 can initiate downstream signaling through multiple

pathways, primarily involving Gαi/o, Gα12/13, and β-arrestin. The Gαi/o pathway typically leads

to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP). The

Gα12/13 pathway activation results in the stimulation of the RhoA signaling cascade, which is

involved in cytoskeleton organization and cell migration. Furthermore, agonist binding can

promote the recruitment of β-arrestin, which not only mediates receptor desensitization and

internalization but can also initiate G protein-independent signaling cascades.
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β-Arrestin Recruitment Assay Workflow
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Incubate overnight
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Add compounds to cells

Incubate for 90 minutes
(37°C)

Add PathHunter®
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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